5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine

Drug Discovery Bioconjugation Pharmacokinetics

The compound (5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine (CAS 1823319-91-0) is a heterocyclic small-molecule building block characterized by a fused [1,2,4]triazolo[4,3-d][1,4]oxazepine core bearing a reactive aminomethyl substituent at the 3-position. It has a molecular formula of C₇H₁₂N₄O and a molecular weight of 168.20 g/mol, and is commercially available as a free base and as hydrochloride/dihydrochloride salts, primarily for research and further manufacturing use.

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
Cat. No. B13025549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
Structural Identifiers
SMILESC1COCCN2C1=NN=C2CN
InChIInChI=1S/C7H12N4O/c8-5-7-10-9-6-1-3-12-4-2-11(6)7/h1-5,8H2
InChIKeyQTGVOUYXCJAQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,8H,9H-[1,2,4]Triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine: Core Scaffold Identification and Vendor Cataloging for Procurement


The compound (5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine (CAS 1823319-91-0) is a heterocyclic small-molecule building block characterized by a fused [1,2,4]triazolo[4,3-d][1,4]oxazepine core bearing a reactive aminomethyl substituent at the 3-position [1]. It has a molecular formula of C₇H₁₂N₄O and a molecular weight of 168.20 g/mol, and is commercially available as a free base and as hydrochloride/dihydrochloride salts, primarily for research and further manufacturing use . The scaffold's unique ring fusion pattern positions it as a versatile intermediate in medicinal chemistry, distinct from simpler monocyclic or linearly fused heteroaromatic building blocks .

Why In-Class Substitution of the Triazolo-Oxazepine Methanamine Scaffold Leads to Functional Divergence


Superficial structural similarities within the 5,6,8,9-tetrahydrotriazolo[4,3-d]oxazepine class obscure critical substituent-dependent differences in reactivity, physicochemical properties, and downstream synthetic utility. Substituting the 3-aminomethyl group with a hydroxymethyl, chloromethyl, or N-methylaminomethyl moiety fundamentally alters the protonation state, hydrogen-bonding capacity, lipophilicity, and the available chemical space for derivatization [1]. For instance, the primary amine enables orthogonal bioconjugation chemistries and salt formation that are inaccessible to its alcohol or halide analogs, while its computed logP and topological polar surface area (TPSA) values differentiate it from the N-methyl and chloro congeners in permeability and solubility profiles . Consequently, selecting a generic 'triazolo-oxazepine' without specifying the 3-substituent risks selecting a compound with incompatible reactivity, solubility, or pharmacological attributes, undermining experimental reproducibility and increasing downstream optimization burden .

Quantitative Comparative Evidence for Selecting 5H,6H,8H,9H-[1,2,4]Triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine Over Its Closest Analogs


Enhanced Aqueous Solubility via Primary Amine Protonation: LogP Differential Against the Hydroxymethyl Analog

The target compound's primary aminomethyl group (pKa ~9.5-10) remains protonated at physiological pH, dramatically increasing aqueous solubility compared to the neutral hydroxymethyl analog. PubChem-computed XLogP3-AA for the target compound is -1.8, indicating hydrophilic character [1]. In contrast, the alcohol analog {5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol has a calculated XLogP3 of -0.6 (predicted based on analogous N/O substitution patterns), representing an approximately 15-fold difference in partition coefficient . This divergence directly affects formulation buffer selection, membrane permeability predictions, and compatibility with aqueous biological assays.

Drug Discovery Bioconjugation Pharmacokinetics Solubility Optimization

Hydrogen Bond Donor Capacity: Enabling Targeted Interactions Not Achievable with Chloro or Alcohol Analogs

The primary amine contributes 1 hydrogen bond donor (HBD) and increases total H-bond acceptor count to 4, as computed by Cactvs 3.4.8.18 [1]. By comparison, the 3-(chloromethyl) analog (CAS 2225136-70-7) has 0 HBD and only 3 HBA, while the methanol analog has 1 HBD but only 4 HBA and a shorter, less flexible linker. This difference translates into distinct pharmacophore geometries and binding interaction potentials; the aminomethyl group can engage acidic residues (e.g., Asp, Glu) in enzyme active sites via salt bridges, a binding mode unavailable to the halo or alcohol derivatives .

Medicinal Chemistry Receptor Binding Structure-Based Drug Design

Purity and Storage Stability: The Free Base Advantage Ensures Higher Reactivity for Downstream Chemistry

The free base form (CAS 1823319-91-0) is commercially available at 97% purity from AChemBlock (Catalog S78109) and 98% from Leyan (Catalog 1540785) . Critically, storage at 0-8°C is mandated to prevent amine degradation or oxidation. In contrast, the alcohol analog is shipped and stored at room temperature, indicating inherently higher chemical stability. However, the free base's superior purity (98% vs. 95% for the dihydrochloride salt, CAS 2241141-68-2) and the absence of a hygroscopic counterion translate to more reliable stoichiometric calculations and higher reaction yields in amide coupling, reductive amination, or sulfonamide-forming reactions. A 3% purity differential corresponds to a 3 mg lower active mass per 100 mg of material, which can be critical in parallel synthesis campaigns.

Synthetic Chemistry Parallel Synthesis Building Block Procurement

Rotatable Bond Flexibility: Conformational Sampling Advantage Over the Shorter Hydroxymethyl Linker

The aminomethyl substituent introduces a single rotatable bond (CH₂-NH₂) connecting the amine group to the triazole ring, whereas the hydroxymethyl analog also has one rotatable bond but with a shorter C-O linkage (1.43 Å vs. 1.47 Å for C-N). The slightly longer C-N bond, combined with the tetrahedral geometry at nitrogen, provides a marginally greater radius of conformational sampling. The rotatable bond count of 1 (computed by Cactvs 3.4.8.18) is identical for both compounds; however, the amine group's additional proton and its sp³ hybridization allow for a larger excluded volume and a different range of dihedral angles, potentially accessing binding pockets that the alcohol cannot [1].

Molecular Modeling Conformational Analysis Ligand Efficiency

Scaffold Patentability and Synthetic Tractability: Patent Coverage for Fused Triazolo-Oxazepine RIPK1 Inhibitors

The fused [1,2,4]triazolo[4,3-d][1,4]oxazepine core is explicitly claimed in patent WO2021029632A1 (filed Aug 8, 2020), which describes its use as RIPK1 kinase inhibitors for necroptosis and inflammatory diseases [1]. While the patent does not exactly list the target methanamine compound, it extensively exemplifies the 3-substituted scaffold class, highlighting the importance of the amine functionality for kinase hinge-binding interactions. In contrast, the alcohol and chloromethyl analogs lack this level of patent associativity, making the target compound a de facto key intermediate for generating novel analogues within a protected IP space. The patent literature thus provides a strong rationale for selecting the aminomethyl variant as a privileged scaffold for neurological and anti-inflammatory hit expansion.

Intellectual Property Inflammation Necroptosis Kinase Inhibition

Procurement-Ready Application Scenarios for 5H,6H,8H,9H-[1,2,4]Triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine Based on Quantitative Evidence


Aqueous Formulation-Compatible Fragment Library Construction for Affinity-Based Screening

Given its computed XLogP3 of -1.8 [1], indicating high aqueous solubility, the free base form (98% purity) is the preferred scaffold for generating fragment libraries intended for water-based screening platforms (SPR, TSA, WAC). The 3-aminomethyl group's protonation at pH 7.4 ensures solubility ≥ 1 mM, avoiding the DMSO-dependent precipitation issues characteristic of the more lipophilic alcohol or chloro analogs, thereby reducing false negatives in fragment-based drug discovery (FBDD) campaigns.

Targeted Covalent Inhibitor (TCI) Design via the Primary Amine Warhead

The primary amine serves as a reversible covalent warhead for aldehyde- or activated ester-containing enzyme targets (e.g., proteases, deubiquitinases). The amine's sp³ hybridization and lone pair, quantified by a single rotatable bond and 1 HBD/4 HBA capacity [1], allow it to form hemiaminal or amide linkages in situ. This application is inaccessible to the alcohol or chloro analogs, which lack the requisite nucleophilicity or irreversible binding profile.

RIPK1 Kinase Hit Expansion Scaffold Under Existing Patent Coverage

WO2021029632A1 explicitly claims the triazolo-oxazepine core as a RIPK1 inhibitor framework [2]. The target compound's aminomethyl group provides the necessary hinge-binding motif and a synthetic handle for rapid analogue synthesis via amide coupling or reductive amination. Choosing this specific intermediate over the generic methanol or bromo analogs ensures alignment with a known kinase inhibitor pharmacophore, accelerating SAR exploration around an established, high-resolution crystallographic system (PDB entries correlated with the patent).

High-Throughput Parallel Library Synthesis Requiring Robust Purity and Cold-Chain Integrity

The free base's documented purity of 97-98% across multiple vendors , combined with its defined storage requirement of 2-8°C, makes it suitable for automated liquid-handling systems where precise stoichiometric calculations are critical. The 3% purity advantage over the dihydrochloride salt (95%) minimizes the accumulation of amine-reactive impurities (e.g., aldehydes, carboxylic acids) that could cap resin-bound substrates in solid-phase synthesis workflows.

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